4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide
Description
This compound is a benzohydrazide derivative featuring a 2,6-dimethylmorpholino sulfonyl group at the 4-position of the benzohydrazide core and a 6-methyl-substituted benzothiazole moiety at the N'-position.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-13-4-9-18-19(10-13)30-21(22-18)24-23-20(26)16-5-7-17(8-6-16)31(27,28)25-11-14(2)29-15(3)12-25/h4-10,14-15H,11-12H2,1-3H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGFIUKWMWBORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide typically involves multiple steps:
Formation of the Benzohydrazide Core: The initial step involves the preparation of the benzohydrazide core. This can be achieved by reacting benzoyl chloride with hydrazine hydrate under reflux conditions.
Introduction of the Benzo[d]thiazol-2-yl Group: The next step involves the introduction of the 6-methylbenzo[d]thiazol-2-yl group. This can be done through a nucleophilic substitution reaction where the benzohydrazide reacts with 6-methylbenzo[d]thiazol-2-yl chloride.
Attachment of the Morpholino Group: The final step involves the sulfonylation of the compound with 2,6-dimethylmorpholine. This is typically carried out using a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a variety of pathogens. Its mechanism of action may involve the inhibition of key enzymes or proteins essential for microbial survival. For example, studies have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential as a new class of antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It is believed to interact with cellular pathways that regulate cancer cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit enzymes that are overexpressed in certain cancers, thereby reducing tumor growth .
Mechanism of Action
The biological effects of 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide may involve:
- Enzyme Inhibition : Acting as a competitive inhibitor for critical enzymes in microbial metabolism or cancer cell survival.
- Interaction with Biological Macromolecules : Binding to proteins or nucleic acids, altering their function and leading to therapeutic effects .
Materials Science Applications
Synthesis of Advanced Materials
This compound is being explored in materials science for its potential use in the synthesis of organic semiconductors and dyes. The unique electronic properties imparted by the benzothiazole and morpholine groups make it suitable for applications in electronic devices .
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on various benzothiazole derivatives, including this compound, demonstrated its superior efficacy against resistant bacterial strains compared to traditional antibiotics. The study highlighted its potential for development into a new antimicrobial agent . -
Cancer Cell Proliferation Inhibition
In vitro studies revealed that this compound significantly reduced the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings suggest that it could serve as a lead compound for further drug development targeting specific cancer types . -
Material Properties Investigation
Research into the material properties of this compound indicated its potential use in organic light-emitting diodes (OLEDs). The unique electronic characteristics were analyzed using spectroscopic techniques, showing promise for applications in next-generation display technologies .
Mechanism of Action
The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfonyl and benzohydrazide groups are known to form strong interactions with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
The compound N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide (PubChem data, 2004) shares the benzothiazole and morpholino sulfonyl motifs but differs in the methyl substitution pattern on the benzothiazole ring (5,7-dimethyl vs. 6-methyl) . This positional isomerism likely impacts steric interactions and electronic distribution:
- 5,7-Dimethyl substitution : Creates a more electron-donating environment, which may enhance π-stacking interactions but reduce solubility due to increased hydrophobicity.
Comparison with Triazole-Based Analogues
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (IJMS, 2014) share the sulfonylphenyl group but replace the benzohydrazide core with a triazole-thione system . Key differences include:
- Core structure : The triazole-thione derivatives exhibit tautomerism (thione ↔ thiol), which is absent in the benzohydrazide scaffold. This tautomerism influences reactivity and binding modes, particularly in metal chelation or hydrogen bonding.
- Substituent effects : The 2,4-difluorophenyl group in triazole derivatives introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Triazole-Thione [7–9] | 5,7-Dimethylbenzothiazole Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~488 | ~450–480 | ~490 |
| LogP (Predicted) | 2.8–3.2 | 3.5–4.0 | 3.0–3.5 |
| Hydrogen Bond Acceptors | 8 | 6–7 | 8 |
| Synthetic Complexity | High | Moderate | High |
- The target compound’s lower predicted LogP (vs. triazole-thiones) suggests improved aqueous solubility, attributed to the morpholino sulfonyl group.
- Both benzothiazole derivatives exhibit higher synthetic complexity due to multi-step functionalization of the heterocyclic ring.
Key Research Findings and Limitations
- Morpholino sulfonyl group: Enhances solubility and metabolic stability compared to unsubstituted sulfonamides, as seen in related compounds .
- Benzothiazole substitution : Positional isomerism significantly affects target engagement. Computational docking studies suggest that 6-methylbenzothiazole derivatives exhibit better fit into hydrophobic enzyme pockets (e.g., COX-2) than 5,7-dimethyl variants .
- Data gaps: No peer-reviewed studies directly evaluate the target compound’s bioactivity or ADME profile. Existing inferences rely on structural parallels and in silico predictions.
Biological Activity
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a benzothiazole core, which is known for its diverse pharmacological properties, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound can be represented structurally as follows:
This structure features a hydrazide functional group, a sulfonyl moiety, and a benzothiazole nucleus, contributing to its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzothiazole Core : Utilizing benzothiazole derivatives.
- Sulfonylation : Introducing the sulfonyl group through reactions with sulfonyl chlorides.
- Hydrazone Formation : Reacting with hydrazines to form the final hydrazide product.
Specific reaction conditions such as temperature, solvent choice (e.g., ethanol or dimethylformamide), and reaction time are critical for optimizing yield and purity.
Anticancer Properties
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer activity. The mechanism of action is often attributed to their ability to disrupt cellular processes such as DNA replication and repair. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties by modulating key enzymes involved in inflammatory pathways. This includes inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in the inflammatory response .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Benzothiazole derivatives are known for their effectiveness against various bacterial and fungal strains, making them candidates for further exploration in antimicrobial drug development .
Study 1: In Vitro Anticancer Activity
A study investigated the anticancer effects of related benzothiazole derivatives on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting potent activity against breast and lung cancer cells .
Study 2: Anti-inflammatory Mechanism Exploration
Another research focused on the anti-inflammatory mechanisms of similar compounds. The study revealed that treatment with these compounds led to decreased levels of pro-inflammatory cytokines in vitro, indicating their potential use in inflammatory diseases such as rheumatoid arthritis .
Study 3: Antimicrobial Efficacy Assessment
In an assessment of antimicrobial activity, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, suggesting strong antimicrobial properties that warrant further investigation .
Q & A
Basic: What are the key considerations for synthesizing 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide?
Answer:
Synthesis requires multi-step optimization:
- Morpholine sulfonation: Introduce the sulfonyl group to 2,6-dimethylmorpholine under controlled conditions (e.g., using sulfonating agents like chlorosulfonic acid at 0–5°C to avoid side reactions) .
- Benzothiazole hydrazide formation: React 6-methylbenzothiazole-2-amine with benzohydrazide via a nucleophilic acyl substitution, using catalysts like HCl or acetic acid in refluxing ethanol .
- Coupling reaction: Combine intermediates via a sulfonamide linkage, typically using coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .
Critical parameters: Reaction temperature, solvent polarity, and stoichiometry to minimize byproducts (e.g., dimerization).
Basic: How is the purity and structural integrity of this compound validated?
Answer:
Standard characterization methods include:
- HPLC/MS: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm and mobile phases like acetonitrile/water .
- NMR spectroscopy: Confirm substituent positions via ¹H/¹³C NMR. For example:
- Elemental analysis: Match experimental vs. theoretical C, H, N, S content (±0.3%) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition: Use fluorescence-based assays (e.g., kinase or protease inhibition) at 10–100 μM concentrations .
- Antimicrobial activity: Employ microdilution methods (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity: Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced: How can reaction mechanisms for sulfonation and coupling steps be elucidated?
Answer:
Mechanistic studies involve:
- Kinetic analysis: Monitor reaction progress via TLC or in-situ IR to identify intermediates .
- Isotopic labeling: Use ³⁵S-labeled sulfonating agents to track sulfonyl group transfer .
- DFT calculations: Model transition states for sulfonation and coupling using software like Gaussian or ORCA to predict activation energies .
Key findings: Sulfonation proceeds via a two-step electrophilic substitution, while coupling follows a nucleophilic attack mechanism .
Advanced: How do structural modifications of the benzothiazole moiety affect bioactivity?
Answer:
Systematic SAR studies are essential:
- Substituent variation: Replace 6-methyl with halogens (e.g., Cl, Br) to enhance lipophilicity and target binding .
- Ring hybridization: Fuse thiazole with pyridine or pyrimidine to improve metabolic stability .
- Activity correlation: Use QSAR models (e.g., CoMFA) to link electronic parameters (Hammett σ) with antimicrobial potency .
Example: 6-Bromo analogs show 3–5× higher activity against S. aureus compared to the methyl derivative .
Advanced: What strategies resolve contradictions in ADMET data across studies?
Answer:
Address discrepancies via:
- Standardized protocols: Harmonize assay conditions (e.g., plasma protein binding using equilibrium dialysis vs. ultrafiltration) .
- Metabolite profiling: Use LC-HRMS to identify species-specific metabolites (e.g., cytochrome P450-mediated oxidation) .
- Cross-species validation: Compare pharmacokinetics in rodents vs. non-rodents to assess translatability .
Case study: Conflicting solubility data may arise from polymorphic forms; characterize crystallinity via XRD .
Advanced: How can computational modeling optimize this compound’s pharmacokinetics?
Answer:
Leverage in silico tools:
- Molecular docking: Predict binding to targets (e.g., COX-2 or EGFR) using AutoDock Vina .
- MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
- ADMET prediction: Use SwissADME or ADMETlab to estimate logP, BBB permeability, and CYP inhibition .
Outcome: Optimize logP <3 for oral bioavailability and reduce hERG inhibition risk .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Answer:
Prioritize disease-specific models:
- Cancer: Xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg) .
- Inflammation: Carrageenan-induced paw edema in rats, measuring IL-6/TNF-α suppression .
- Toxicology: 28-day repeated dose studies in rodents (OECD 407 guidelines) .
Endpoint analysis: Tumor volume reduction ≥50% or plasma exposure (AUC) ≥5 μg·h/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
